molecular formula C10H10F3NO3 B8030834 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

Cat. No.: B8030834
M. Wt: 249.19 g/mol
InChI Key: MJIDQCYHQQIWRU-UHFFFAOYSA-N
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Description

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene: is a chemical compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a nitro group (-NO2), a propoxy group (-OCH2CH2CH3), and a trifluoromethyl group (-CF3) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene can be synthesized through various synthetic routes. One common method involves the nitration of 2-propoxy-4-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as tetrahydroxydiboron and 4,4’-bipyridine as the organocatalyst.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Reduction: Tetrahydroxydiboron and 4,4’-bipyridine at room temperature.

    Substitution: Various nucleophiles under basic or acidic conditions.

    Oxidation: Strong oxidizing agents under controlled conditions.

Major Products:

    Reduction: 1-Amino-2-propoxy-4-(trifluoromethyl)benzene.

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products depend on the oxidizing agent and reaction conditions.

Scientific Research Applications

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-nitro-2-propoxy-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the propoxy and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

  • 1-Nitro-4-(trifluoromethyl)benzene
  • 1-Methyl-2-nitro-4-(trifluoromethyl)benzene

Comparison: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene is unique due to the presence of the propoxy group, which can influence its reactivity and interactions compared to other nitrobenzenes. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-nitro-2-propoxy-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-2-5-17-9-6-7(10(11,12)13)3-4-8(9)14(15)16/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIDQCYHQQIWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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